2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane
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Overview
Description
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenyleneoxy groups linked by a methylethylidene bridge, and two benzenedicarboxylic acid groups. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] typically involves the reaction of isophthalic acid derivatives with bisphenol A derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage between the phenyleneoxy and benzenedicarboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under high temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyleneoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenyleneoxy derivatives .
Scientific Research Applications
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the benzenedicarboxylic acid groups.
Isophthalic Acid Derivatives: Share the benzenedicarboxylic acid moiety but differ in the linking groups.
Polyetherimides: Contain similar phenyleneoxy linkages but have different backbone structures.
Uniqueness
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is unique due to its combination of phenyleneoxy and benzenedicarboxylic acid groups, providing distinct chemical and physical properties that are advantageous in various applications .
Properties
CAS No. |
53464-95-2 |
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Molecular Formula |
C31H24O10 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
XZWYIEAOALEANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
Origin of Product |
United States |
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